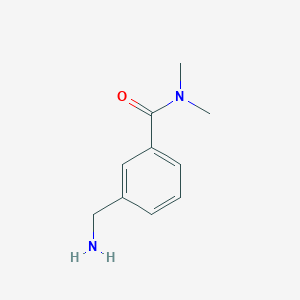
3-Amino-N-isobutyl-2-metilbenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-isobutyl-2-methylbenzamide is an organic compound with the molecular formula C12H18N2O. It is a colorless or slightly yellow solid that is soluble in alcohol and non-polar solvents but nearly insoluble in water . This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .
Aplicaciones Científicas De Investigación
3-Amino-N-isobutyl-2-methylbenzamide has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: This compound is used in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of various chemical products, including dyes and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-isobutyl-2-methylbenzamide can be achieved through a multi-step process :
Reaction of 2-methyl ethanol with aniline: This step produces 2-methyl-N-phenylacetamide.
Reaction of 2-methyl-N-phenylacetamide with isobutyraldehyde: This step yields 3-isobutyl-2-methyl-N-phenylpropionamide.
Condensation reaction: Under acidic or basic conditions, 3-isobutyl-2-methyl-N-phenylpropionamide undergoes a condensation reaction to form 3-Amino-N-isobutyl-2-methylbenzamide.
Industrial Production Methods
Industrial production methods for 3-Amino-N-isobutyl-2-methylbenzamide typically involve the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-N-isobutyl-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of 3-Amino-N-isobutyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-N-methylbenzamide: This compound has a similar structure but with a methyl group instead of an isobutyl group.
3-Amino-N-ethylbenzamide: Similar to 3-Amino-N-isobutyl-2-methylbenzamide but with an ethyl group.
3-Amino-N-propylbenzamide: Another similar compound with a propyl group.
Uniqueness
3-Amino-N-isobutyl-2-methylbenzamide is unique due to its specific isobutyl substitution, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable in the synthesis of specific pharmaceutical agents and other chemical products .
Propiedades
IUPAC Name |
3-amino-2-methyl-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8(2)7-14-12(15)10-5-4-6-11(13)9(10)3/h4-6,8H,7,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTQSHKOGKEZOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)NCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588328 |
Source


|
| Record name | 3-Amino-2-methyl-N-(2-methylpropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905234-59-5 |
Source


|
| Record name | 3-Amino-2-methyl-N-(2-methylpropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1284578.png)









